1,3-bis-(4-methylphenyl)sulfonyl-3a,4,6,6a-tetrahydro-2H-imidazo[4,5-d]imidazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-bis-(4-methylphenyl)sulfonyl-3a,4,6,6a-tetrahydro-2H-imidazo[4,5-d]imidazol-5-one is a complex organic compound that belongs to the class of imidazoles This compound is characterized by its unique structure, which includes two sulfonyl groups attached to a tetrahydroimidazo[4,5-d]imidazol-5-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis-(4-methylphenyl)sulfonyl-3a,4,6,6a-tetrahydro-2H-imidazo[4,5-d]imidazol-5-one typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate imidazole derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the formation of the sulfonyl-imidazole intermediate. This intermediate is then subjected to further cyclization and reduction steps to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,3-bis-(4-methylphenyl)sulfonyl-3a,4,6,6a-tetrahydro-2H-imidazo[4,5-d]imidazol-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced imidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, organic solvents, mild heating.
Major Products
The major products formed from these reactions include various sulfone and substituted imidazole derivatives, which can have different chemical and physical properties depending on the specific reagents and conditions used .
Scientific Research Applications
1,3-bis-(4-methylphenyl)sulfonyl-3a,4,6,6a-tetrahydro-2H-imidazo[4,5-d]imidazol-5-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-bis-(4-methylphenyl)sulfonyl-3a,4,6,6a-tetrahydro-2H-imidazo[4,5-d]imidazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1,3-bis(butylsulfonyl)-3a,4,6,6a-tetrahydro-2H-imidazo[4,5-d]imidazol-5-one
- 1,3-bis-(4-chlorophenyl)sulfonyl-3a,4,6,6a-tetrahydro-2H-imidazo[4,5-d]imidazol-5-one
- 1,3-bis-(4-methoxyphenyl)sulfonyl-3a,4,6,6a-tetrahydro-2H-imidazo[4,5-d]imidazol-5-one
Uniqueness
Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1,3-bis-(4-methylphenyl)sulfonyl-3a,4,6,6a-tetrahydro-2H-imidazo[4,5-d]imidazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S2/c1-12-3-7-14(8-4-12)28(24,25)21-11-22(17-16(21)19-18(23)20-17)29(26,27)15-9-5-13(2)6-10-15/h3-10,16-17H,11H2,1-2H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXWPMLEVVEWNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CN(C3C2NC(=O)N3)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.